{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol
Overview
Description
{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol: is a heterocyclic compound that features a triazolopyrimidine core with a chloro substituent at the 7-position and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-1,2,4-triazole with a suitable aldehyde or ketone, followed by reduction to yield the hydroxymethyl derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the triazolopyrimidine core or the chloro substituent.
Substitution: The chloro group can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Modified triazolopyrimidine derivatives.
Substitution: Various substituted triazolopyrimidine compounds.
Scientific Research Applications
{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxymethyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine: Lacks the hydroxymethyl group, which may affect its binding properties and reactivity.
[1,2,4]Triazolo[4,3-c]pyrimidin-3-yl}methanol: Lacks the chloro substituent, which can influence its chemical behavior and applications.
Uniqueness
- The presence of both the chloro and hydroxymethyl groups in {7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol provides unique reactivity and binding characteristics, making it a versatile compound for various applications.
Properties
IUPAC Name |
(7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c7-4-1-5-9-10-6(2-12)11(5)3-8-4/h1,3,12H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVBXAYMZAVUPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN2C1=NN=C2CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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